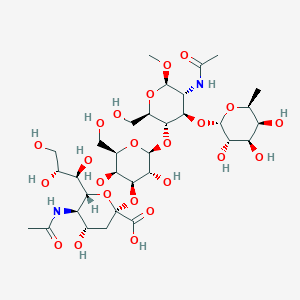

5-amino-1H-pirazol-4-carbonitrilo

Descripción general

Descripción

N-(4-Amino-2-clorofenil)ftalimida: es un compuesto orgánico con la fórmula molecular C14H9ClN2O2 y un peso molecular de 272.69 g/mol . Este compuesto se caracteriza por la presencia de un grupo amino y un átomo de cloro unido a un anillo fenilo, que a su vez está conectado a una porción de ftalimida. Es un sólido ligeramente amarillo que es soluble en dimetilsulfóxido (DMSO) pero insoluble en agua .

Aplicaciones Científicas De Investigación

Química:

- N-(4-Amino-2-clorofenil)ftalimida se utiliza como bloque de construcción en la síntesis orgánica. Sirve como intermedio en la preparación de varios productos farmacéuticos y agroquímicos .

Biología y Medicina:

- Este compuesto exhibe propiedades anticonvulsivas y se estudia por su posible uso en el tratamiento de trastornos neurológicos .

Industria:

- En el sector industrial, N-(4-Amino-2-clorofenil)ftalimida se utiliza en la síntesis de colorantes, pigmentos y otros productos químicos especiales.

Mecanismo De Acción

El mecanismo de acción de N-(4-Amino-2-clorofenil)ftalimida implica su interacción con dianas moleculares específicas en el cuerpo. El grupo amino y la porción de ftalimida juegan papeles cruciales en su actividad biológica. El compuesto puede interactuar con receptores de neurotransmisores o enzimas, lo que lleva a sus efectos anticonvulsivos . Las vías moleculares y los objetivos exactos son objeto de investigación en curso.

Análisis Bioquímico

Biochemical Properties

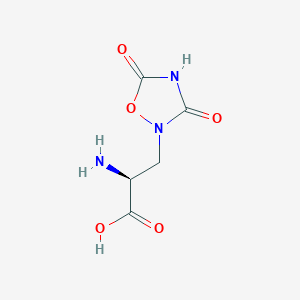

5-Amino-1H-pyrazole-4-carbonitrile is a potential biologically active scaffold due to its wide applications in pharmaceuticals . It has been used as an analgesic, anti-bacterial, anti-convulsant, anti-pyretic, anti-depressant, anti-fungal, anti-inflammatory, antimalarial, anti-microbial, anti-parasitic, and anti-tumour compound . It also exhibits properties such as human cannabinoid receptors (hCB1 and hCB2), inhibitors of p38 kinase, and CB1 receptor antagonists .

Cellular Effects

It is known that this compound has a wide range of biochemical and physiological effects including antitumor activity, anti-inflammatory effects, and antioxidant activity .

Molecular Mechanism

It is known that this compound can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound has been synthesized using various methods and catalysts .

Metabolic Pathways

It is known that this compound has a wide range of biochemical and physiological effects .

Transport and Distribution

It is known that this compound has a wide range of biochemical and physiological effects .

Subcellular Localization

It is known that this compound has a wide range of biochemical and physiological effects .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción:

Reacción de Anhídrido Ftálico y 4-Amino-2-clorobenceno:

Métodos de Producción Industrial:

- La producción industrial de N-(4-Amino-2-clorofenil)ftalimida sigue rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia del proceso de producción.

Análisis De Reacciones Químicas

Tipos de Reacciones:

-

Reacciones de Sustitución:

Reactivos y Condiciones: N-(4-Amino-2-clorofenil)ftalimida puede sufrir reacciones de sustitución nucleofílica, especialmente en el átomo de cloro. Los reactivos comunes incluyen hidróxido de sodio u otros nucleófilos.

Productos: Los principales productos formados son derivados en los que el átomo de cloro es reemplazado por el nucleófilo.

-

Reacciones de Oxidación:

Reactivos y Condiciones: Los agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno pueden oxidar el grupo amino.

Productos: Los principales productos son derivados oxidados del compuesto original.

-

Reacciones de Reducción:

Reactivos y Condiciones: Los agentes reductores como el hidruro de litio y aluminio pueden reducir la porción de ftalimida.

Productos: Los principales productos son formas reducidas del anillo de ftalimida.

Comparación Con Compuestos Similares

Compuestos Similares:

- N-(Hidroximetil)ftalimida

- N-(Clorometil)ftalimida

- N-(2-Cloroethyl)ftalimida

- N-(4-Pentinil)ftalimida

- N-(2-Hidroxiethel)ftalimida

- N-(4-Bromobutyl)ftalimida

Comparación:

- N-(4-Amino-2-clorofenil)ftalimida es único debido a la presencia de un grupo amino y un átomo de cloro en el anillo fenilo, lo que le confiere una reactividad química y una actividad biológica distintas en comparación con sus análogos . La combinación de estos grupos funcionales lo convierte en un intermedio versátil en la síntesis orgánica y un compuesto valioso en química medicinal.

Propiedades

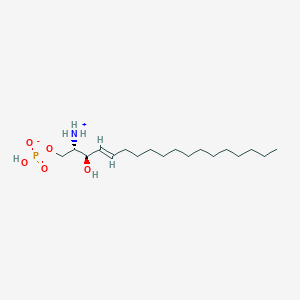

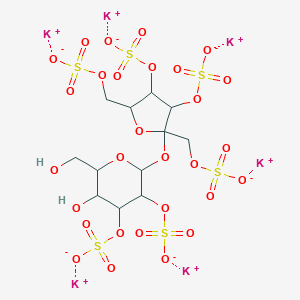

IUPAC Name |

5-amino-1H-pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4/c5-1-3-2-7-8-4(3)6/h2H,(H3,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFNKBQRKZRMYCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4 | |

| Record name | 3-aminopyrazole-4-carbonitrile | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066091 | |

| Record name | 1H-Pyrazole-4-carbonitrile, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16617-46-2 | |

| Record name | 3-Amino-4-cyanopyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16617-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminopyrazole-4-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016617462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-4-pyrazolecarbonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44932 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrazole-4-carbonitrile, 3-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Pyrazole-4-carbonitrile, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-aminopyrazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINOPYRAZOLE-4-CARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OOB953S9X2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic approaches to 5-amino-1H-pyrazole-4-carbonitrile?

A1: A widely used method involves a multicomponent reaction using substituted aromatic aldehydes, malononitrile, and phenylhydrazine. [] This reaction is often catalyzed by various materials, including NiFe2O4 nanoparticles, [] alumina–silica-supported MnO2, [] and calcined Mg-Fe hydrotalcite. [] Another approach utilizes 3-oxoalkanonitrile as a precursor, reacting it with trichloroacetonitrile and subsequently with hydrazines to yield the desired product. []

Q2: Are there any environmentally friendly synthetic routes for this compound?

A2: Yes, several research groups have focused on developing greener synthetic methods. One such method employs copper(II)-coated magnetic core-shell nanoparticles as catalysts in a mild, green environment. [] Another approach utilizes alumina–silica-supported MnO2 as a recyclable catalyst in water. []

Q3: What are some notable catalysts used in the synthesis of 5-amino-1H-pyrazole-4-carbonitriles, and what are their advantages?

A3: Researchers have explored a range of catalysts:

- [Msim]CuCl3: This newly developed catalyst utilizes anomeric and vinylogous anomeric effects to facilitate the formation of the pyrazole ring. []

- Copper(II)-coated magnetic core-shell nanoparticles: These nanoparticles offer a green approach, are easily separated from the reaction mixture using a magnet, and are reusable for multiple reaction cycles without significant activity loss. []

- Nano-[Zn-4NSP]Cl2: This Schiff base complex acts as an efficient heterogeneous catalyst in the synthesis. []

- Alumina–silica-supported MnO2: This catalyst allows for a facile one-pot synthesis in water and can be recycled. []

- Calcined Mg-Fe Hydrotalcite: This catalyst promotes a one-pot synthesis of the compound. []

Q4: What is the role of anomeric effects in the synthesis of 5-amino-1H-pyrazole-4-carbonitrile?

A4: In certain synthetic routes, specifically those using catalysts like [Msim]CuCl3, the formation of the pyrazole ring is aided by anomeric and vinylogous anomeric effects. These electronic effects influence the stability and reactivity of the intermediates, guiding the reaction towards the desired product. []

Q5: How is 5-amino-1H-pyrazole-4-carbonitrile used in the synthesis of other heterocyclic compounds?

A5: This compound serves as a versatile building block for synthesizing various heterocycles:

- Pyrazolo[1,5-a]pyrimidines: Reacting 5-amino-1H-pyrazole-4-carbonitrile derivatives with nonsymmetrical dielectrophiles under microwave irradiation leads to regioselective formation of substituted pyrazolo[1,5-a]pyrimidines. []

- 7-Azolylaminotetrahydroazolo[1,5-a]pyrimidines: This compound, when reacted with aromatic aldehydes and pyruvic acid or its esters under ultrasonication, undergoes a unique cascade of reactions to form 7-azolylaminotetrahydroazolo[1,5-a]pyrimidines. []

- Pyrazolo pyrimidine derivatives: The compound serves as a precursor for synthesizing a diverse range of pyrazolo pyrimidine derivatives with potential antiproliferative activities. []

Q6: What are the potential biological activities of 5-amino-1H-pyrazole-4-carbonitrile and its derivatives?

A6: Studies indicate potential for the following activities:

- Antiproliferative activity: Pyrazolo pyrimidine derivatives synthesized from this compound have shown promise in inhibiting cancer cell growth. []

- Antioxidant activity: Some derivatives exhibit potent scavenging activity against various free radicals, including DPPH, superoxide anion, hydrogen peroxide, and nitric oxide. []

- Analgesic, antipyretic, and anti-inflammatory activities: Certain derivatives demonstrate notable analgesic effects in acetic acid-induced writhing responses, antipyretic activity against Brewer’s yeast-induced pyrexia, and anti-inflammatory activity by reducing Brewer’s yeast-induced paw edema. []

Q7: Have any structure-activity relationship (SAR) studies been conducted on 5-amino-1H-pyrazole-4-carbonitrile derivatives?

A7: While detailed SAR studies are limited in the provided research, some insights can be gleaned. For example, the nature of the substituents on the pyrazolo[3,4-d]pyrimidine core appears to significantly influence the antioxidant potential. [] Specifically, the presence of a furan-2-ylmethylene group seems to enhance the antioxidant activity compared to thiophen-2-ylmethylene or 4-chlorophenyl groups. []

Q8: What analytical methods are employed to characterize and quantify 5-amino-1H-pyrazole-4-carbonitrile?

A8: Common techniques include:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[S-(2-Pyridylthio)cysteaminyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide](/img/structure/B13862.png)